N-[(3,4-dimethylphenyl)methyl]-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide
Description
N-[(3,4-Dimethylphenyl)methyl]-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide is a synthetic acetamide derivative characterized by a pyrazole core substituted with a phenyl group at position 4 and a morpholine ring at position 2. The acetamide side chain is further modified with a 3,4-dimethylbenzyl group.
Properties
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-18-8-9-20(14-19(18)2)15-25-23(29)17-28-16-22(21-6-4-3-5-7-21)24(26-28)27-10-12-30-13-11-27/h3-9,14,16H,10-13,15,17H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUAQQDNCGSQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F3407-4583 is currently under investigation. It is known that the compound is being developed for the treatment of chronic hepatitis b virus (hbv) infection.
Mode of Action
F3407-4583 is a next-generation capsid assembly modulator (CAM) candidate. CAMs are direct-acting antivirals with two distinct mechanisms of action: inhibition of HBV DNA replication and prevention of the formation of new cccDNA, the viral reservoir. F3407-4583 has been specifically optimized to target both mechanisms.
Biochemical Pathways
The compound’s interaction with its targets leads to the inhibition of HBV DNA replication and prevention of the formation of new cccDNA. This disrupts the life cycle of the HBV, thereby reducing the viral load in the body.
Pharmacokinetics
The pharmacokinetic properties of F3407-4583 are currently under investigation. In a Phase 1a study, once-daily oral dosing with F3407-4583 demonstrated a favorable safety and pharmacokinetic (PK) profile in healthy participants.
Result of Action
The molecular and cellular effects of F3407-4583’s action include the inhibition of HBV DNA replication and prevention of the formation of new cccDNA. This results in a reduction of the viral load in the body, potentially leading to the alleviation of symptoms associated with chronic HBV infection.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Substituent Analysis
The compound’s uniqueness lies in its combination of:
- Pyrazole core : Substituted with phenyl (C-4) and morpholine (C-3).
- Acetamide linkage : Connects the pyrazole to a 3,4-dimethylbenzyl group.
- Morpholine ring : Enhances solubility and bioavailability, as seen in similar drugs .
Table 1: Comparison of Structural Features
Pharmacological and Physicochemical Properties
While direct data for the target compound are lacking, analogs provide insights:
- Morpholine-containing compounds : Exhibit improved CNS permeability and solubility (e.g., orexin-1 receptor antagonists in ) .
- Pyrazole-acetamide derivatives : Demonstrated activity in elastase inhibition () and antiproliferative effects () .
- Melting points : Morpholine derivatives often have MP >250°C (e.g., 302–304°C in ) .
Table 3: Property Comparison
*Inferred from morpholine’s hydrophilicity.
Critical Analysis of Structural Divergence and Implications
- Morpholine vs. Other Heterocycles: The morpholine ring in the target compound may confer better metabolic stability compared to thiazole () or chromenone () derivatives .
- 3,4-Dimethylbenzyl Group : This lipophilic substituent could enhance membrane permeability relative to nitro () or sulfonyl () groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
